molecular formula C10H12ClN3OS B1310032 4-Chloro-2-methylsulfanyl-6-pyrrolidin-1-yl-pyrimidine-5-carbaldehyde CAS No. 445040-59-5

4-Chloro-2-methylsulfanyl-6-pyrrolidin-1-yl-pyrimidine-5-carbaldehyde

Cat. No.: B1310032
CAS No.: 445040-59-5
M. Wt: 257.74 g/mol
InChI Key: OTBUQFUXWDJOIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-methylsulfanyl-6-pyrrolidin-1-yl-pyrimidine-5-carbaldehyde is a heterocyclic compound that features a pyrimidine ring substituted with chloro, methylsulfanyl, pyrrolidinyl, and formyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methylsulfanyl-6-pyrrolidin-1-yl-pyrimidine-5-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, such as 2-chloro-4,6-dimethoxypyrimidine, the core structure is formed through nucleophilic substitution reactions.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via a substitution reaction using a thiol reagent like methylthiol.

    Pyrrolidinyl Substitution: The pyrrolidinyl group is introduced through a nucleophilic substitution reaction, often using pyrrolidine under basic conditions.

    Formylation: The formyl group is typically introduced via a Vilsmeier-Haack reaction, using reagents such as DMF and POCl3.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing robust purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group in 4-Chloro-2-methylsulfanyl-6-pyrrolidin-1-yl-pyrimidine-5-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: 4-Chloro-2-methylsulfanyl-6-pyrrolidin-1-yl-pyrimidine-5-carboxylic acid.

    Reduction: 4-Chloro-2-methylsulfanyl-6-pyrrolidin-1-yl-pyrimidine-5-methanol.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 4-Chloro-2-methylsulfanyl-6-pyrrolidin-1-yl-pyrimidine-5-carbaldehyde serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its pyrimidine core is a common scaffold in many biologically active molecules, including antiviral, anticancer, and antimicrobial agents.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its ability to undergo various chemical reactions makes it a useful building block in material science.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methylsulfanyl-6-pyrrolidin-1-yl-pyrimidine-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloro and methylsulfanyl groups can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methylsulfanyl-5-pyrimidinecarbaldehyde: Lacks the pyrrolidinyl group, which may affect its reactivity and biological activity.

    2-Methylsulfanyl-6-pyrrolidin-1-yl-pyrimidine-5-carbaldehyde: Lacks the chloro group, potentially altering its chemical properties and applications.

Uniqueness

4-Chloro-2-methylsulfanyl-6-pyrrolidin-1-yl-pyrimidine-5-carbaldehyde is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-chloro-2-methylsulfanyl-6-pyrrolidin-1-ylpyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3OS/c1-16-10-12-8(11)7(6-15)9(13-10)14-4-2-3-5-14/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTBUQFUXWDJOIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C(C(=N1)Cl)C=O)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80424664
Record name SBB012021
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

445040-59-5
Record name SBB012021
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.